4-bromo-1H-pyrazole-1-sulfonyl chloride
Description
Chemical Name: 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
Molecular Formula: C₉H₆BrClN₂O₂S
Molecular Weight: 321.57 g/mol
Structure: The compound features a pyrazole ring substituted with a bromine atom at position 4 and a benzenesulfonyl chloride group at position 1. The sulfonyl chloride moiety (-SO₂Cl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for introducing sulfonyl groups or facilitating cross-coupling reactions .
Properties
Molecular Formula |
C3H2BrClN2O2S |
|---|---|
Molecular Weight |
245.48 g/mol |
IUPAC Name |
4-bromopyrazole-1-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-1-6-7(2-3)10(5,8)9/h1-2H |
InChI Key |
SAEVKHAYAPOABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-1-sulfonyl chloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Sulfonylation: The 4-bromo-1H-pyrazole is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and reagents to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-pyrazole-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Substitution: The bromine atom at the 4-position can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents, such as Suzuki or Sonogashira couplings, to form various substituted pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are common reagents.
Electrophilic Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst (e.g., Lewis acids) are used.
Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Substituted Pyrazoles: Formed from electrophilic substitution or coupling reactions.
Scientific Research Applications
4-bromo-1H-pyrazole-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-1-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1174064-62-0
- SMILES : C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl
- Applications : Used in pharmaceutical and materials science research for functionalizing aromatic systems .
Comparison with Similar Compounds
3-Bromo-1H-Pyrazole-4-Sulfonyl Chloride
Molecular Formula : C₃H₂BrClN₂O₂S
Molecular Weight : 245.48 g/mol
Structure : Bromine at position 3 and sulfonyl chloride at position 4 of the pyrazole ring.
Key Differences :
- Substituent Positions : Bromine and sulfonyl chloride are on adjacent positions (3 and 4), altering electronic effects compared to the target compound’s 1-sulfonyl chloride and 4-bromine arrangement.
- Reactivity : The proximity of bromine and sulfonyl chloride may lead to steric hindrance, reducing accessibility for nucleophilic attacks compared to the target compound’s spatially separated substituents .
- Applications : Primarily used in small-molecule derivatization due to its compact structure .
| Property | 4-Bromo-1H-Pyrazole-1-Sulfonyl Chloride | 3-Bromo-1H-Pyrazole-4-Sulfonyl Chloride |
|---|---|---|
| Molecular Weight | 321.57 | 245.48 |
| Bromine Position | 4 | 3 |
| Sulfonyl Chloride Position | 1 (on benzene) | 4 (on pyrazole) |
| Key Use Case | Aromatic functionalization | Small-molecule synthesis |
(4-Bromo-1-Methyl-1H-Pyrazol-5-yl)Methanesulfonyl Chloride
Molecular Formula : C₅H₆BrClN₂O₂S
Molecular Weight : 289.54 g/mol
Structure : Bromine at position 4, methyl group at position 1, and methanesulfonyl chloride at position 4.
Key Differences :
4-Bromo-3-Methoxy-1-Phenyl-1H-Pyrazole
Molecular Formula : C₁₀H₉BrN₂O
Molecular Weight : 269.10 g/mol
Structure : Bromine at position 4, methoxy at position 3, and phenyl at position 1.
Key Differences :
- Functional Groups : Lacks a sulfonyl chloride; instead, it has electron-donating methoxy and phenyl groups.
- Reactivity : The methoxy group directs electrophilic substitutions to specific positions, contrasting with the sulfonyl chloride’s leaving-group behavior .
- Applications : Used as a ligand or intermediate in catalysis .
4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One
Molecular Formula : C₁₂H₁₁BrClN₂O
Molecular Weight : 330.59 g/mol
Structure : Pyrazolone core with bromine, 4-chlorophenyl, and methyl substituents.
Key Differences :
- Core Structure : The pyrazolone ring (with a ketone) differs from the pyrazole-sulfonyl chloride system, enabling tautomerism and hydrogen bonding.
- Reactivity : The ketone group allows for condensation reactions, unlike the sulfonyl chloride’s electrophilic nature .
- Applications: Potential use in pharmaceuticals or dyes .
Research Findings and Trends
- Synthetic Utility : Sulfonyl chloride derivatives (e.g., target compound) are preferred for introducing sulfonamide groups in drug discovery, while pyrazolones (e.g., ) are leveraged for their hydrogen-bonding capabilities .
- Stability Concerns : Sulfonyl chlorides are moisture-sensitive; bulky aryl groups (as in the target compound) may enhance stability compared to aliphatic variants .
- Structural Insights : X-ray crystallography studies using programs like SHELXL () have clarified the geometry of bromopyrazole derivatives, aiding in rational drug design .
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